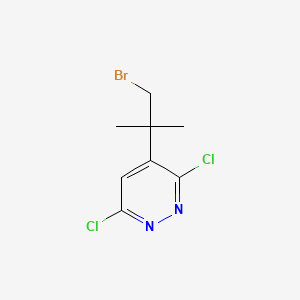

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-dimethyl-1-propanol to form 3-bromo-2,2-dimethyl-1-propanol . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the chlorine substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Safety measures are crucial due to the reactive nature of bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine and chlorine substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: n-Tributyltin hydride and AIBN in toluene.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.

Scientific Research Applications

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- involves interactions with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Pyridazine, 3,6-dichloro-

- Pyridazine, 4-(1,1-dimethylethyl)-3,6-dichloro-

- Pyridazine, 4-(2-bromoethyl)-3,6-dichloro-

Uniqueness

Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to other pyridazine derivatives

Biological Activity

Pyridazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- , identified by its CAS number 108287-80-5 , is particularly notable for its potential applications in pharmacology and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H9BrCl2N2

- Molar Mass: 283.98 g/mol

The compound features a pyridazine ring substituted with a bromo and dichloro group, which may influence its reactivity and biological interactions.

Pyridazine derivatives often act through various mechanisms depending on their substituents. The presence of halogens (bromo and chloro) can enhance lipophilicity, potentially affecting cell membrane permeability and receptor binding affinity. Research indicates that such compounds may interact with multiple biological targets:

- Inhibition of Enzymatic Activity: Some pyridazine derivatives have been shown to inhibit specific enzymes involved in cancer progression.

- Antimicrobial Properties: Certain substitutions lead to enhanced activity against bacterial strains.

- Antifungal Activity: Pyridazines have been explored as potential fungicides due to their ability to disrupt fungal cell metabolism.

In Vitro Studies

A range of studies has evaluated the biological activity of pyridazine derivatives:

-

Anticancer Activity:

- Research has demonstrated that pyridazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to Pyridazine, 4-(2-bromo-1,1-dimethylethyl)-3,6-dichloro- have shown significant cytotoxic effects against breast cancer cells (e.g., MCF-7) with IC50 values in the low micromolar range .

- Antimicrobial Effects:

- Fungal Inhibition:

Case Study 1: Anticancer Activity

In a study focusing on a series of pyridazine derivatives, the compound was tested against several cancer cell lines. The results indicated that modifications in the molecular structure significantly affected the anticancer potency. The presence of bromine and chlorine atoms was correlated with enhanced inhibitory effects on cell growth and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a related pyridazine derivative. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than standard antibiotics against certain resistant bacterial strains .

Summary of Biological Activities

Properties

CAS No. |

108287-80-5 |

|---|---|

Molecular Formula |

C8H9BrCl2N2 |

Molecular Weight |

283.98 g/mol |

IUPAC Name |

4-(1-bromo-2-methylpropan-2-yl)-3,6-dichloropyridazine |

InChI |

InChI=1S/C8H9BrCl2N2/c1-8(2,4-9)5-3-6(10)12-13-7(5)11/h3H,4H2,1-2H3 |

InChI Key |

CJWXEEPLGDEHCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CBr)C1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.